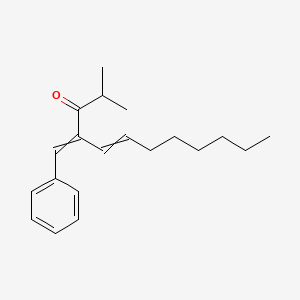
4-Benzylidene-2-methyldodec-5-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzylidene-2-methyldodec-5-en-3-one is an organic compound with the molecular formula C20H28O It is a benzylidene derivative, characterized by the presence of a benzylidene group attached to a dodecenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-2-methyldodec-5-en-3-one can be achieved through several methods. One common approach involves the condensation reaction between an enolizable carbonyl compound and benzaldehyde in the presence of a base. This reaction typically occurs in an aqueous ethanol solution using an organocatalyst . The reaction conditions are mild, and the process is considered environmentally friendly due to the use of green chemistry principles.
Industrial Production Methods
The use of sonochemical methods, which involve ultrasonic irradiation to promote chemical reactions, can also be explored for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzylidene-2-methyldodec-5-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce benzyl derivatives.
Applications De Recherche Scientifique
4-Benzylidene-2-methyldodec-5-en-3-one has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various heterocycles and carbocycles.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 4-Benzylidene-2-methyldodec-5-en-3-one involves its interaction with molecular targets and pathways within biological systems. The compound’s benzylidene group can interact with cellular components, leading to various biological effects. For example, its antitumor activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific molecular pathways .
Comparaison Avec Des Composés Similaires
4-Benzylidene-2-methyldodec-5-en-3-one can be compared with other benzylidene derivatives, such as:
- 4-Benzylidene-2-methylpent-5-en-3-one
- 4-Benzylidene-2-methylhex-5-en-3-one
- 4-Benzylidene-2-methylhept-5-en-3-one
These compounds share similar structural features but differ in the length of their carbon chains. The uniqueness of this compound lies in its longer carbon chain, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
651726-66-8 |
|---|---|
Formule moléculaire |
C20H28O |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
4-benzylidene-2-methyldodec-5-en-3-one |
InChI |
InChI=1S/C20H28O/c1-4-5-6-7-8-12-15-19(20(21)17(2)3)16-18-13-10-9-11-14-18/h9-17H,4-8H2,1-3H3 |
Clé InChI |
MRMOUKMPZYFRSZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CC(=CC1=CC=CC=C1)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


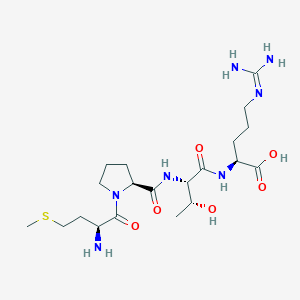
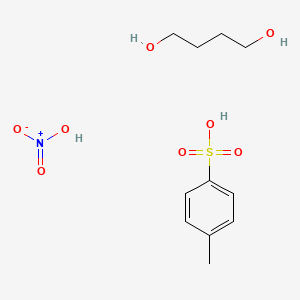


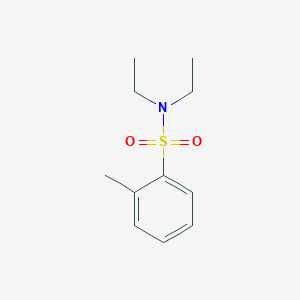
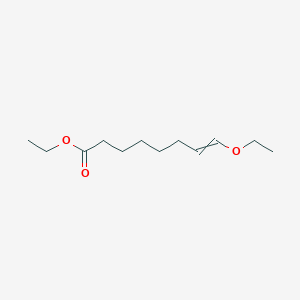
![5,5'-[Dodecane-1,12-diylbis(oxy)]di(benzene-1,3-dicarboxylato)](/img/structure/B15161487.png)
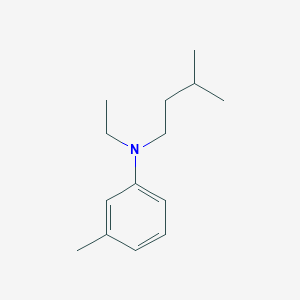

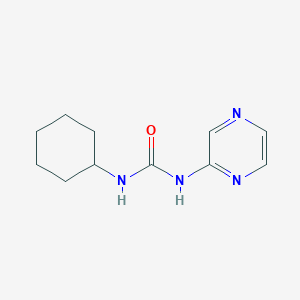
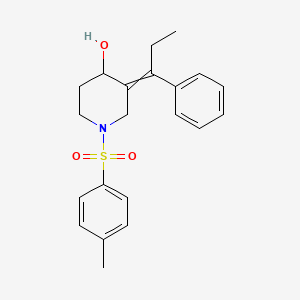
![Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)-](/img/structure/B15161510.png)
![3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde](/img/structure/B15161514.png)
![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B15161526.png)
